1-Acetylindole-4-carboxaldehyde
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Overview
Description
1-Acetylindole-4-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of an acetyl group at the nitrogen atom and a formyl group at the fourth position of the indole ring.
Preparation Methods
The synthesis of 1-Acetylindole-4-carboxaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and subsequent conversion into an allylic alcohol . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Acetylindole-4-carboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cycloaddition: Indole-based cycloaddition reactions are used to synthesize diverse heterocyclic frameworks.
Scientific Research Applications
1-Acetylindole-4-carboxaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is used in the development of pharmaceuticals targeting different diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Acetylindole-4-carboxaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor antagonism . The specific pathways and targets depend on the particular derivative and its intended application.
Comparison with Similar Compounds
1-Acetylindole-4-carboxaldehyde can be compared with other similar compounds, such as:
1-Acetylindole-3-carboxaldehyde: This compound has a formyl group at the third position instead of the fourth position, leading to different reactivity and applications.
5-Methoxyindole-3-carboxaldehyde: This compound has a methoxy group at the fifth position, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-acetylindole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8(14)12-6-5-10-9(7-13)3-2-4-11(10)12/h2-7H,1H3 |
InChI Key |
IZRPTLLVENADNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
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